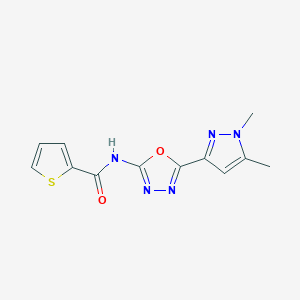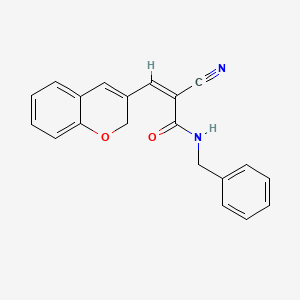
N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the chromene core. This can be achieved through the reaction of salicylaldehyde with acrylonitrile in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to form chromene-3-nitrile . The nitrile group is then hydrolyzed to form chromene-3-carboxylic acid, which is subsequently reacted with benzylamine and acyl bromides to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can convert the nitrile group to an amine, altering the compound’s properties.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with potentially enhanced activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized chromene compounds.
科学研究应用
N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
作用机制
The mechanism of action of N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and targets can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These compounds share the chromene core and exhibit similar biological activities.
2-(2H-chromen-3-yl)-5-phenyl-1H-imidazole derivatives: These derivatives also contain the chromene structure and have been studied for their antimicrobial properties.
Uniqueness
N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development.
属性
IUPAC Name |
(Z)-N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-12-18(20(23)22-13-15-6-2-1-3-7-15)11-16-10-17-8-4-5-9-19(17)24-14-16/h1-11H,13-14H2,(H,22,23)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRKAASWKJUPJP-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C(C#N)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C(/C#N)\C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2730813.png)
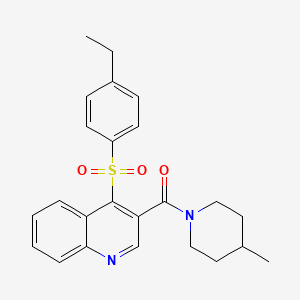
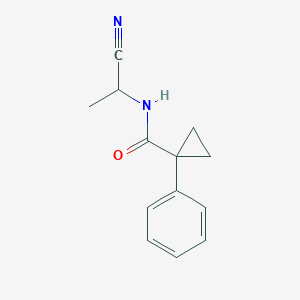
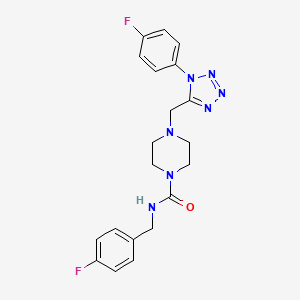
![6-fluoro-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2730820.png)
![2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2730822.png)
![2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2730825.png)
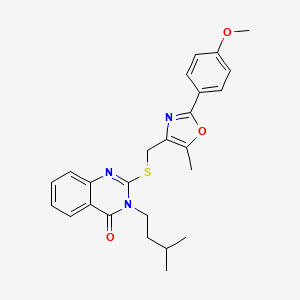
![1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2730828.png)
![(E)-2-(3-(naphthalen-1-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2730831.png)
![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-N-(4-chlorophenyl)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2730832.png)
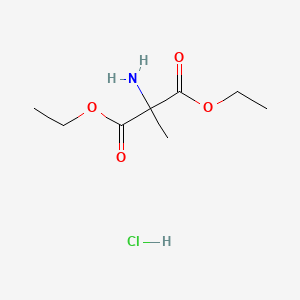
![Spiro[2,3,4a,6,7,7a-hexahydrocyclopenta[b][1,4]dithiine-5,2'-oxirane]](/img/structure/B2730835.png)
